2-[2-(Propan-2-yloxy)phenyl]acetic acid
Description
Contextualization of Aryloxyacetic Acids in Organic Chemistry
Aryloxyacetic acids are a class of organic compounds characterized by an aryloxy group linked to an acetic acid moiety. This structural motif is the foundation for a wide array of molecules with significant biological and chemical properties. Derivatives of aryloxyacetic acid have demonstrated a broad spectrum of activities; for instance, some are utilized as selective, post-emergence herbicides for controlling broad-leaved weeds. In the realm of medicinal chemistry, these compounds have been investigated as potential chemotherapeutic agents for their ability to lower serum triglycerides.
The versatility of the aryloxyacetic acid scaffold makes it an important intermediate in numerous chemical reactions. Recent research has explored new series of these acids as multi-target agents for complex diseases like Alzheimer's, showing activity as agonists for peroxisome proliferator-activated receptors (PPARs) and as inhibitors for fatty acid amide hydrolase (FAAH). nih.gov The development of efficient synthetic methods, such as those employing microwave irradiation and phase transfer catalysis, has been a focus, aiming to improve reaction times and yields over traditional methods. unishivaji.ac.in The parent structure, phenylacetic acid, is itself a versatile building block for many pharmaceuticals, including well-known drugs like diclofenac (B195802) and penicillin G. mdpi.com
Significance of 2-[2-(Propan-2-yloxy)phenyl]acetic acid as a Research Compound
This compound, also known as 2-(2-Isopropylphenoxy)acetic acid, is a distinct isomer within the aryloxyacetic acid family. Its primary significance in contemporary research lies in its role as a specialized building block and a compound for fundamental structural studies. Available from various suppliers for laboratory use, its chemical properties provide a basis for synthetic and analytical exploration. chemicalbook.combldpharm.com
A key piece of research on this specific compound is the analysis of its crystal structure. researchgate.net These studies reveal that in its solid state, the molecules are linked by pairs of O—H⋯O hydrogen bonds, forming the classic cyclic inversion dimers typical of carboxylic acids. researchgate.net The pendant –OCH2COOH chain is noted to be in an extended conformation, lying nearly in the plane of the benzene (B151609) ring. researchgate.net Such detailed structural information is invaluable for computational modeling and for understanding the intermolecular interactions that govern its physical properties.
While direct applications are not widely published, the significance of related isomers hints at its potential. For example, the related compound 2-[3-(Propan-2-yloxy)phenyl]acetic acid serves as an intermediate in the synthesis of resveratrol (B1683913) and has been shown to inhibit the growth of cancer cells. biosynth.com This suggests that this compound could similarly serve as a precursor for synthesizing novel molecules with potential biological activity, where the specific ortho-substitution pattern could impart unique pharmacological or chemical properties.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 171814-21-4 bldpharm.com |
| Molecular Formula | C11H14O3 researchgate.net |
| Synonym | 2-(2-Isopropylphenoxy)acetic acid researchgate.net |
Overview of Key Research Trajectories and Scientific Challenges
The study of this compound is associated with specific research directions and inherent challenges.
Key Research Trajectories:
Synthetic Chemistry: A primary trajectory involves using the compound as a starting material or intermediate for the synthesis of more complex molecules. Researchers can modify its carboxylic acid group to form esters and amides, or alter the aromatic ring to introduce other functional groups, thereby creating libraries of new compounds for screening in drug discovery and materials science. mdpi.com
Structural Analysis: Further investigation into its solid-state properties, including polymorphism and co-crystallization, could reveal new material characteristics. Understanding its molecular conformation and intermolecular interactions is crucial for its application as a building block in crystal engineering. researchgate.net
Biological Screening: Drawing from the wide range of biological activities seen in other aryloxyacetic acids, a logical research path is the biological evaluation of this compound and its derivatives. nih.gov This could involve screening for activity as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents.
Scientific Challenges:
Limited Existing Data: Compared to its 4-substituted isomer, there is a relative scarcity of published research specifically on this compound. This lack of extensive data requires researchers to often extrapolate from related compounds, which may not always accurately predict its behavior and properties.
Purification: The separation of the desired ortho-isomer from other isomers or byproducts of the synthesis can be a non-trivial challenge, often requiring advanced chromatographic techniques which can be costly and time-consuming for large-scale preparations.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLKDPXWDHGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 2 Propan 2 Yloxy Phenyl Acetic Acid
Retrosynthetic Analysis of the 2-[2-(Propan-2-yloxy)phenyl]acetic acid Scaffold
A retrosynthetic analysis of this compound (Target Molecule) reveals several potential disconnection points, suggesting various synthetic strategies. The most logical disconnections involve the ether linkage and the acetic acid side chain.
C-O Bond Disconnection (Ether): Disconnecting the ether bond between the phenyl ring and the isopropyl group suggests a key intermediate, 2-hydroxyphenylacetic acid or its ester derivative, and an isopropyl electrophile (e.g., 2-bromopropane (B125204) or isopropyl tosylate). This approach points towards a Williamson ether synthesis as a crucial step.
C-C Bond Disconnection (Acetic Acid Side Chain): Alternatively, disconnection of the bond between the phenyl ring and the acetic acid moiety leads to a 2-isopropoxybenzene precursor. The acetic acid side chain could then be introduced through various methods, such as the conversion of a suitable functional group like a benzyl (B1604629) halide or a benzaldehyde.
This analysis highlights two primary convergent synthetic routes, which will be explored in the following sections.
Direct Synthesis Routes for this compound
The direct synthesis of this compound can be approached through several strategic routes, primarily focusing on the sequential or convergent formation of the ether and carboxylic acid functionalities on the phenyl ring.
Ether Formation via Williamson Synthesis or Related Alkylations
The Williamson ether synthesis is a cornerstone in the preparation of ethers and represents a highly viable route to the target molecule. wikipedia.orgmychemblog.com This method typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve the O-alkylation of a 2-hydroxyphenylacetic acid derivative.
A plausible synthetic sequence begins with the esterification of 2-hydroxyphenylacetic acid to protect the carboxylic acid group, for instance, by forming the methyl ester, methyl 2-(2-hydroxyphenyl)acetate. This ester can be synthesized from 2-hydroxyphenylacetic acid. google.com The subsequent alkylation of the phenolic hydroxyl group with an isopropylating agent like 2-bromopropane or isopropyl iodide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) would yield methyl 2-(2-isopropoxyphenyl)acetate. The final step would be the hydrolysis of the methyl ester to the desired carboxylic acid. chemspider.com
Table 1: Key Reactions in Williamson Ether Synthesis Approach
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Esterification | 2-Hydroxyphenylacetic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 2-(2-hydroxyphenyl)acetate |
| 2 | O-Alkylation | Methyl 2-(2-hydroxyphenyl)acetate | 2-Bromopropane | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
| 3 | Hydrolysis | Methyl 2-(2-isopropoxyphenyl)acetate | NaOH or KOH, then H₃O⁺ | This compound |
This approach is advantageous due to the ready availability of the starting materials and the generally high yields of Williamson ether synthesis reactions. wikipedia.org
Carboxylic Acid Moiety Introduction Strategies
An alternative strategy involves introducing the acetic acid side chain onto a pre-formed 2-isopropoxybenzene ring.
One such method starts with 2-isopropoxybenzaldehyde (B1295665). The Darzens condensation of 2-isopropoxybenzaldehyde with an α-haloester, such as methyl chloroacetate, in the presence of a base, would form an α,β-epoxy ester (a glycidic ester). mychemblog.comorganic-chemistry.orgwikipedia.orgjk-sci.comorganicreactions.org Subsequent hydrolysis and decarboxylation of the glycidic ester would yield the desired this compound.
Another approach is the Willgerodt-Kindler reaction. wikipedia.orgsynarchive.comorganic-chemistry.orgresearchgate.netsemanticscholar.org Starting from 2'-isopropoxyacetophenone, reaction with sulfur and a secondary amine (like morpholine) would form a thioamide, which upon hydrolysis would yield this compound.
A more traditional route involves the conversion of 2-isopropoxybenzyl chloride. This intermediate can be prepared from 2-isopropoxytoluene via radical halogenation. The resulting benzyl chloride can then be reacted with sodium cyanide to form 2-(2-isopropoxyphenyl)acetonitrile, followed by hydrolysis to afford the final carboxylic acid. mdpi.com
Ortho-Substitution Strategies on the Phenyl Ring
Directing a substitution to the ortho position of a pre-existing substituted benzene (B151609) ring is a key challenge in organic synthesis. For the synthesis of this compound, strategies for ortho-functionalization are highly relevant.
Directed ortho-metalation (DoM) is a powerful technique. Starting with a protected phenylacetic acid, a directing group can facilitate lithiation at the ortho position. However, for the introduction of an isopropoxy group, this is less direct.
Catalyst Systems and Reagents in the Synthesis of this compound
The choice of catalysts and reagents is paramount to the efficiency and success of the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis plays a significant role in modern organic synthesis and offers potential routes to the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly noteworthy. wikipedia.org A strategy could involve the coupling of an ortho-halophenylacetic acid ester with an isopropoxyboronic acid derivative, although this is less common.
More established is the use of copper catalysis in nucleophilic aromatic substitution reactions. As mentioned, the synthesis of the key intermediate, 2-hydroxyphenylacetic acid, can be accomplished from 2-chlorophenylacetic acid using a copper salt as a catalyst in the presence of a strong base at elevated temperatures. researchgate.net
Table 2: Catalyst and Reagent Examples
| Reaction Type | Catalyst/Reagent | Role | Reference |
| Williamson Ether Synthesis | Potassium Carbonate (K₂CO₃) | Base | wikipedia.org |
| Williamson Ether Synthesis | Sodium Hydride (NaH) | Base | wikipedia.org |
| Hydroxylation of Aryl Halide | Copper(II) Sulfate (CuSO₄) | Catalyst | researchgate.net |
| Suzuki Coupling | Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | wikipedia.org |
Acid-Base Catalysis in Key Synthetic Steps
The synthesis of this compound likely involves two critical transformations where acid-base catalysis plays a pivotal role: the formation of the phenylacetic acid core and the introduction of the isopropyl ether group.
A plausible route to the phenylacetic acid structure is through the hydrolysis of a nitrile precursor, such as 2-(2-hydroxyphenyl)acetonitrile. This hydrolysis can be effectively catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the resulting amide intermediate, yields the carboxylic acid. The mechanism is a classic example of acid catalysis where the proton concentration accelerates the reaction rate. osti.govresearchgate.netresearchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is then protonated by water. This process is repeated to convert the intermediate imine to a carbonyl group, ultimately forming the carboxylate salt, which is then protonated in a final acidification step to yield the carboxylic acid.
The second key step, the formation of the ether linkage, is typically achieved through a Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of a phenol (B47542), in this case, a derivative of 2-hydroxyphenylacetic acid, using a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an alkyl halide, such as 2-bromopropane, in an SN2 reaction to form the ether. chemistrytalk.orgmasterorganicchemistry.com The choice of base is critical; strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenol. numberanalytics.com The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, which can solvate the cation and enhance the nucleophilicity of the phenoxide. numberanalytics.com
Novel Synthetic Approaches and Green Chemistry Considerations for this compound Production
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied to the conventional synthetic routes.
One significant improvement is the use of phase-transfer catalysis (PTC) for the Williamson ether synthesis. acs.orgacs.org PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), which can eliminate the need for anhydrous and often toxic organic solvents. acs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. utahtech.edu This can lead to milder reaction conditions, reduced waste, and easier product isolation.
The choice of solvent is another critical aspect of green synthesis. Traditional solvents for ether synthesis, such as DMF and DMSO, are effective but have environmental and health concerns. acs.org Research into greener alternatives has identified solvents derived from renewable resources, such as glycerol, as potential replacements. rsc.orgrsc.org For the synthesis of this compound, exploring the use of such green solvents could significantly improve the environmental profile of the process.
Furthermore, catalytic approaches that avoid the use of stoichiometric reagents are highly desirable. For instance, instead of using a strong base in stoichiometric amounts for the etherification, catalytic systems are being explored. While challenging for this specific transformation, the development of a catalytic Williamson ether synthesis would represent a significant advancement. numberanalytics.com Another green approach could involve a one-pot reaction where multiple synthetic steps are combined, reducing the need for intermediate purification and minimizing solvent usage. A potential one-pot synthesis could involve the reduction of a suitable precursor followed by a coupling and ether formation reaction in a single vessel. google.com
Below is a table summarizing potential green chemistry improvements for the synthesis of this compound:
| Synthetic Step | Traditional Method | Green Alternative | Benefit |
| Etherification | Stoichiometric strong base (e.g., NaH) in anhydrous DMF | Phase-transfer catalysis in a biphasic system | Reduced use of hazardous solvents, milder conditions |
| Solvent Choice | DMF, DMSO | Solvents derived from glycerol, ionic liquids | Use of renewable resources, reduced toxicity |
| Catalysis | Stoichiometric reagents | Development of catalytic etherification methods | Higher atom economy, reduced waste |
Process Optimization and Scale-Up Methodologies for Research Applications
The transition of a synthetic route from a laboratory-scale procedure to a larger scale for research applications requires careful optimization of various parameters to ensure safety, efficiency, and reproducibility. catsci.com
For the synthesis of this compound, key variables in the Williamson ether synthesis step that would require optimization include reaction temperature, reaction time, and the molar ratio of reactants. numberanalytics.com Increasing the temperature can accelerate the reaction rate, but it can also lead to undesirable side reactions, such as elimination. masterorganicchemistry.comnumberanalytics.com Therefore, a systematic study to find the optimal temperature that balances reaction rate and selectivity is crucial. The concentration of reactants also plays a significant role; higher concentrations can increase the reaction rate but may also lead to challenges in heat dissipation, especially during scale-up. numberanalytics.com
When scaling up, the heat generated by the reaction (exothermicity) becomes a major safety concern. stanford.edu The surface-area-to-volume ratio decreases as the reaction scale increases, which can lead to difficulties in controlling the internal temperature. catsci.com For exothermic reactions like the Williamson ether synthesis, it is essential to have efficient cooling systems in place and to consider a semi-batch or continuous-flow process where reactants are added gradually to manage the heat output. labmanager.com
The following table outlines key parameters for optimization and scale-up of the synthesis of this compound:
| Parameter | Optimization Goal | Scale-Up Consideration |
| Temperature | Maximize yield and selectivity, minimize side reactions | Efficient heat dissipation, prevention of thermal runaway |
| Reaction Time | Achieve complete conversion in the shortest time | Ensure consistent reaction profiles at larger volumes |
| Reactant Concentration | Increase throughput without compromising safety or yield | Manage viscosity and mixing efficiency |
| Mixing | Ensure homogeneity of the reaction mixture | Maintain efficient mixing in larger reaction vessels |
Advanced Spectroscopic and Chromatographic Characterization in Academic Research of 2 2 Propan 2 Yloxy Phenyl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 2-[2-(propan-2-yloxy)phenyl]acetic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |
| Aromatic (C₆H₄) | 6.8 - 7.4 | Multiplet | ~7-8 |
| Methylene (B1212753) (-CH₂) | 3.6 - 3.8 | Singlet | - |
| Isopropyl Methine (-CH) | 4.5 - 4.7 | Septet | ~6 |
| Isopropyl Methyl (-CH₃) | 1.2 - 1.4 | Doublet | ~6 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 175 - 180 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-C | 120 - 135 |
| Methylene (-CH₂) | 40 - 45 |
| Isopropyl Methine (-CH) | 70 - 75 |
| Isopropyl Methyl (-CH₃) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and establishing atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the isopropyl methine proton and the methyl protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For example, it would show a correlation from the methylene protons to the carboxylic carbon and to the aromatic carbons, confirming the placement of the acetic acid moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the ortho substitution pattern on the phenyl ring by showing a NOE between the methylene protons and the protons on the adjacent aromatic carbon.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and formula of a compound and for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₄O₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable information about the compound's structure. Key fragmentation pathways for this compound would likely involve:
Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.
Cleavage of the isopropyl group.
Fission of the ether bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C-O stretch (Ether) | 1200-1260 |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-3000 |
The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, ensuring its identity and purity for further research and application.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides invaluable insights into its molecular geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.
In a typical academic research setting, a single crystal of this compound is grown by slow evaporation of a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
The analysis would reveal detailed information on bond lengths, bond angles, and torsion angles. A key feature of interest in the structure of many carboxylic acids, including phenylacetic acid derivatives, is the formation of hydrogen-bonded dimers. researchgate.net In the case of this compound, it is highly probable that two molecules would associate via hydrogen bonds between their carboxylic acid groups, forming a characteristic cyclic inversion dimer. researchgate.net This interaction is a dominant force in the crystal packing of such compounds. researchgate.net
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₁₁H₁₄O₃ |
| Formula weight | 194.23 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 12.33 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1030.7 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.251 |
| Key Interaction | O-H···O Hydrogen Bond (Dimer) |
Note: The data in this table is illustrative and represents typical values for a compound of this class.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation in Research Samples
Chromatographic methods are indispensable for verifying the purity of synthesized this compound and for separating it from potential isomers or impurities.
HPLC is the most common technique for the purity analysis of non-volatile organic compounds like this compound. cnrs.fr Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.comnih.gov In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase (e.g., C18-silica) propelled by a polar mobile phase. sigmaaldrich.comresearchgate.net
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a research sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. A high-purity sample would exhibit a single, sharp peak with a characteristic retention time.
The technique is also crucial for separating positional isomers that might be formed during synthesis, such as 2-[3-(propan-2-yloxy)phenyl]acetic acid or 2-[4-(propan-2-yloxy)phenyl]acetic acid. These isomers, having slightly different polarities, would exhibit different retention times under optimized chromatographic conditions, allowing for their resolution and quantification. chromforum.org
Table 2: Illustrative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Retention Time | ~5.8 min (Illustrative) |
Note: The data in this table is illustrative and represents a typical starting point for method development.
While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed by GC-MS. This is particularly useful for confirming the molecular weight and structure, as well as for detecting trace-level impurities.
The standard procedure involves a derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester. A common method is esterification with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester, or reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.
The resulting volatile derivative is then injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the analyte. For instance, analysis of a derivatized sample of a phenoxyacetic acid by GC-MS has been demonstrated to be an effective analytical procedure. nih.gov
Table 3: Predicted GC-MS Data for the Methyl Ester Derivative
| Parameter | Value |
| Derivative | Methyl 2-[2-(propan-2-yloxy)phenyl]acetate |
| Derivatization Agent | Methanol / H₂SO₄ (catalytic) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Predicted Molecular Ion (M⁺) | m/z 208 |
| Key Fragment Ions (m/z) | 149 (Loss of -COOCH₃), 121 (Loss of propan-2-yloxy group) |
Note: The data in this table is hypothetical, based on the expected structure and fragmentation patterns.
Computational and Theoretical Investigations on 2 2 Propan 2 Yloxy Phenyl Acetic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and reactivity, providing a foundation for more complex simulations.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like 2-[2-(Propan-2-yloxy)phenyl]acetic acid, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Studies on the structurally similar phenylacetic acid have utilized DFT methods, often with the B3LYP functional and a basis set like 6-311G**, to establish its most stable conformation. researchgate.net Such studies have shown that the non-planar form of phenylacetic acid is the lowest energy structure. researchgate.net For this compound, DFT would similarly predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's ground state.
Table 1: Predicted Ground State Properties of this compound based on DFT studies of analogous compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Optimized Geometry | Non-planar | DFT calculations on phenylacetic acid predict a non-planar lowest energy structure. researchgate.net |
| HOMO-LUMO Gap | Moderate | The presence of an aromatic ring and a carboxylic acid group suggests a moderate HOMO-LUMO gap, indicating relative stability. |
| Dipole Moment | Non-zero | The asymmetrical arrangement of polar groups (ether and carboxylic acid) will result in a net dipole moment. |
| Vibrational Frequencies | Characteristic C=O stretch (~1700-1750 cm⁻¹), O-H stretch (~3000-3500 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹) | Inferred from general spectroscopic principles and DFT studies on similar molecules. |
This table is illustrative and based on extrapolations from related compounds. Specific values would require dedicated DFT calculations for this compound.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and predicting reactivity. These methods are computationally more intensive than DFT but can offer more accurate results for certain properties. For phenylacetic acid, MP2 calculations with the 6-311G** basis set have been used to investigate its structural stability, corroborating the findings of DFT studies. researchgate.net
For this compound, ab initio calculations would be invaluable for:
Calculating accurate reaction enthalpies and activation energies: This would be crucial for predicting the thermodynamics and kinetics of potential reactions, such as esterification or decarboxylation.
Mapping reaction pathways: By calculating the energies of transition states, ab initio methods can elucidate the step-by-step mechanism of chemical transformations.
Predicting acidity: While experimental methods are standard, high-level ab initio calculations can provide theoretical pKa values. Studies on fluorinated carboxylic acids have shown that computational predictions can align well with experimental results. acs.org
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its accessible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
A study on phenylacetic acid and its halogenated derivatives revealed that the hyperconjugative effect is a dominant factor in stabilizing most of its conformations. researchgate.net For this compound, the key rotational bonds would be around the ether linkage and the acetic acid side chain. A potential energy surface (PES) map would be generated by systematically rotating these bonds and calculating the energy at each point using methods like DFT. This would reveal the global and local energy minima, corresponding to the most and least stable conformations, respectively. Studies on phenoxyacetic acid derivatives have also highlighted the existence of different stable conformations, such as synclinal and antiperiplanar, depending on the molecular environment. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its interactions with its environment. All-atom MD simulations of propofol (B549288), which contains the 2-(propan-2-yloxy)phenyl group, in various solvent systems have provided significant insights. acs.org
For this compound, MD simulations would be particularly useful for:
Investigating Solvation: Simulations in aqueous solution would reveal how water molecules arrange around the carboxylic acid and ether groups, and how this hydration shell influences the molecule's conformation and dynamics. Studies on propofol in propylene (B89431) glycol-water mixtures have shown that the solvent composition significantly affects the water microstructure around the molecule, which in turn influences its solubility. acs.org
Simulating Membrane Interactions: MD simulations can model the interaction of this compound with lipid bilayers, which is crucial for understanding its potential biological transport and activity. Atomistic MD simulations of propofol have been used to study its interactions with different phospholipid bilayers. acs.org
Exploring Dynamic Conformational Changes: MD simulations can track the transitions between different conformations over time, providing a more realistic picture of the molecule's flexibility than static calculations alone.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound.
| Simulation Type | Information Gained | Relevance |
|---|---|---|
| Simulation in Water | Hydration shell structure, hydrogen bonding with water, diffusion coefficient. | Understanding solubility and behavior in biological fluids. acs.org |
| Simulation with a Lipid Bilayer | Partitioning into the membrane, orientation within the bilayer, effect on membrane properties. | Predicting cell permeability and potential membrane-disrupting effects. acs.org |
| Gaussian Accelerated Molecular Dynamics (GaMD) | Enhanced sampling of conformational space and binding pathways. | Identifying potential binding sites on biological macromolecules. whiterose.ac.uk |
This table outlines potential studies for this compound based on methodologies applied to propofol.
Prediction of Reactivity and Mechanistic Pathways using Computational Models
Computational models can be used to predict the reactivity of different sites within a molecule and to elucidate the mechanisms of chemical reactions. For this compound, this could involve:
Fukui Function Analysis: Calculated from the electron density, the Fukui function can identify the most electrophilic and nucleophilic sites in the molecule, predicting where it is most likely to react with other chemical species.
Transition State Searching: For a proposed reaction, such as the intramolecular cyclization to form a lactone, computational methods can be used to locate the transition state structure and calculate its energy. This allows for the determination of the activation energy and the feasibility of the reaction pathway.
Reaction Path Following: Once a transition state is found, algorithms can trace the reaction path downhill to the reactants and products, confirming that the transition state connects the desired species.
While specific studies on this molecule are lacking, the general methodologies are well-established in computational organic chemistry.
Computational Approaches to Structure-Activity Relationships (SAR) for Chemical Design and Discovery
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical design. These computational models correlate variations in the chemical structure of a series of compounds with their biological activity.
For a class of compounds including this compound, a QSAR study would typically involve:
Generating a dataset of structurally similar molecules with known biological activities.
Calculating molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.
Developing a mathematical model that relates the descriptors to the activity, often using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.govnih.govbenthamdirect.com
QSAR studies on carboxylic acid derivatives have successfully identified key structural features responsible for their biological activities. nih.govnih.gov For instance, a QSAR study on aryl carboxylic acid amide derivatives identified the importance of topological and hydrophobic descriptors for inhibitory activity. nih.govbenthamdirect.com Another study on phenylacetic acid derivatives led to the development of new agonists for a nuclear receptor. nih.gov Should this compound and its analogues be found to have a particular biological activity, QSAR would be a powerful tool for optimizing their structure to enhance this activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenylacetic acid |
| Propofol |
| 2-methoxyphenylacetic acid |
| Phenoxyacetic acid |
| 2,4-dichlorophenoxy)acetic acid |
| (2,4,5-trichlorophenoxy)acetic acid |
| Mono-, Di-, and Trifluoroacetic Acid |
| Perfluorooctanoic acid (PFOA) |
| Perfluoropropionic acid (PFPrA) |
| Nipecotic acid (piperidine-3-carboxylic acid) |
| Ethyl nipecotate |
| Nipecotamide |
| N,N-diethylnipecotamide |
| Fentanyl |
Chemical Reactivity and Mechanistic Studies of 2 2 Propan 2 Yloxy Phenyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for reactions such as esterification and amidation.
Esterification:
The conversion of 2-[2-(propan-2-yloxy)phenyl]acetic acid to its corresponding esters can be achieved through various methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) under acidic conditions yields ethyl 2-[2-(propan-2-yloxy)phenyl]acetate.
Alternative methods for esterification that proceed under milder conditions involve the activation of the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester intermediate, which then readily reacts with an alcohol. researchgate.net
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Catalyst/Reagent | Product |
|---|---|---|
| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-[2-(propan-2-yloxy)phenyl]acetate |
| tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl 2-[2-(propan-2-yloxy)phenyl]acetate researchgate.net |
Amidation:
The formation of amides from this compound involves its reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, the reaction is typically carried out at high temperatures to drive off water. nih.gov
More efficient methods involve the use of coupling reagents to activate the carboxylic acid. A study on the direct amidation of phenylacetic acid derivatives demonstrated the use of nickel(II) chloride as an effective catalyst. nih.gov This method provides moderate to excellent yields and is sensitive to the steric and electronic effects of substituents on the phenyl ring. nih.gov For example, the reaction of phenylacetic acid with benzylamine (B48309) in the presence of 10 mol% NiCl₂ in toluene (B28343) at 110°C for 20 hours resulted in a 99.2% isolated yield of the corresponding amide. nih.gov
Table 2: Nickel-Catalyzed Amidation of Phenylacetic Acid
| Catalyst Loading (mol%) | Isolated Yield (%) |
|---|---|
| 5 | 62.2 nih.gov |
| 10 | 99.2 nih.gov |
| 20 | 98.9 nih.gov |
Reaction conditions: Phenylacetic acid (2 mmol), benzylamine (2.4 mmol), toluene (20 ml), 110°C, 20 h. nih.gov
Transformations at the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org
The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen. wikipedia.org In the case of an aryl alkyl ether like this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The attack will occur at the alkyl carbon (the isopropyl group in this case) rather than the aromatic carbon, as sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org
The reaction with HI would yield 2-hydroxyphenylacetic acid and 2-iodopropane. Due to the presence of a secondary alkyl group (isopropyl), the reaction can proceed through a mixture of Sₙ1 and Sₙ2 pathways. youtube.com
Table 3: Products of Ether Cleavage
| Reagent | Products |
|---|---|
| Hydroiodic acid (HI) | 2-Hydroxyphenylacetic acid and 2-Iodopropane |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org The substituents already on the ring, the isopropoxy group (-OCH(CH₃)₂) and the acetic acid group (-CH₂COOH), direct the position of the incoming electrophile.
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the isopropoxy group.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, likely at the positions ortho or para to the isopropoxy group. masterorganicchemistry.comlibretexts.org
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in the substitution of a hydrogen atom with a halogen atom on the aromatic ring, again, directed by the isopropoxy group.
Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored unless there is a strong electron-withdrawing group (like a nitro group) present on the ring to activate it towards nucleophilic attack.
Oxidation and Reduction Pathways of the Compound
Oxidation: The oxidation of this compound can occur at different sites. Strong oxidizing agents could potentially cleave the side chain or oxidize the aromatic ring. For instance, the oxidation of phenylacetic acid itself can lead to different products depending on the oxidant. rsc.org Enzymatic oxidation of 2-phenylethylamine, a related compound, yields phenylacetic acid. nih.gov The benzylic position is susceptible to oxidation. Under certain conditions, the methylene (B1212753) group of the acetic acid side chain could be oxidized. For example, oxidation of secondary alcohols can lead to ketones. mdma.ch
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of carboxylic acids often proceeds via activation, for instance with EDC/HOBt, followed by reduction with sodium borohydride. researchgate.net This would convert this compound to 2-(2-(2-(propan-2-yloxy)phenyl)ethanol). The aromatic ring is generally resistant to reduction under these conditions and requires more vigorous methods like catalytic hydrogenation at high pressure and temperature.
Table 4: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction of Carboxylic Acid | LiAlH₄ or BH₃-THF | 2-(2-(2-(propan-2-yloxy)phenyl)ethanol) |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
The mechanisms of the reactions described above can be studied using various techniques.
Kinetic Studies: Kinetic studies can provide insights into the rate-determining step of a reaction. For electrophilic aromatic substitution, the first step, the attack of the electrophile on the aromatic ring to form the arenium ion, is typically the slow, rate-determining step. masterorganicchemistry.com The rate of reaction can be monitored by measuring the disappearance of reactants or the appearance of products over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy. For instance, in the nickel-catalyzed amidation of phenylacetic acid, the reaction rate is influenced by catalyst loading and the electronic nature of substituents. nih.gov
Spectroscopic Methods: Spectroscopic methods are invaluable for identifying reaction intermediates and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of products, for example, to confirm the position of substitution in electrophilic aromatic substitution reactions.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of reactions by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of an ester or amide.
Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can be used to identify reaction byproducts.
For example, in the study of the reaction of phenylacetic acid with lead(II)acetate, gas chromatography-mass spectrometry (GC-MS) and NMR were used to identify 21 reaction by-products, helping to elucidate the reaction mechanism which involves both electron transfer and free radical pathways. erowid.org
Photochemical and Radiolytic Transformations in Non-Biological Systems
The interaction of this compound with light or ionizing radiation can induce chemical transformations.
Photochemical Transformations: Upon absorption of UV light, the aromatic ring can be excited to a higher electronic state. This can lead to various photochemical reactions. For phenylacetic acid, the vapor-phase reaction with photochemically-produced hydroxyl radicals has been studied, indicating an atmospheric half-life of about 3.6 days. nih.gov This suggests that under environmental conditions, the compound can be degraded through photochemical processes. The photolysis of related compounds can lead to fragmentation. For instance, the photolysis of dibenzoyl peroxide in the presence of phenylacetic acid can generate benzyl (B1604629) radicals. rsc.org
Radiolytic Transformations: Radiolysis involves the chemical decomposition of a substance by high-energy radiation. The reaction of phenylacetic acid with the sulphate radical-anion, generated via radiolysis, involves addition to the aromatic ring followed by fragmentation. rsc.org This indicates that under high-energy conditions, the aromatic ring can be a site of reaction, leading to the breakdown of the molecule.
Derivatization and Analog Synthesis of 2 2 Propan 2 Yloxy Phenyl Acetic Acid for Academic Exploration
Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Chlorides)
The carboxylic acid group is a prime site for derivatization, allowing for its conversion into various functional groups such as esters, amides, and reactive acid chlorides.
Esters: Esterification of 2-[2-(propan-2-yloxy)phenyl]acetic acid can be achieved through several standard protocols. The most direct method is Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of a chosen alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternatively, reaction with an alkyl halide in the presence of a non-nucleophilic base can yield the corresponding ester. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid for reaction with an alcohol. google.comgoogle.com
Amides: The synthesis of amides from this compound typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common method involves converting the carboxylic acid into a more reactive intermediate, the acid chloride. This is followed by the addition of a primary or secondary amine to form the desired amide. Peptide coupling reagents, including carbodiimides (like DCC) or phosphonium-based reagents (like BOP), provide an efficient one-pot method for amide bond formation under mild conditions, minimizing side reactions.
Acid Chlorides: The preparation of 2-[2-(propan-2-yloxy)phenyl]acetyl chloride, a highly reactive intermediate, is readily accomplished by treating the parent carboxylic acid with a chlorinating agent. researchgate.net Thionyl chloride (SOCl₂) is widely used for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. mdma.chprepchem.com Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent that works under mild conditions. mdma.chgoogle.com The resulting acid chloride is a valuable precursor for the synthesis of esters and amides. researchgate.net
Modifications of the Isopropoxy Group
The isopropoxy group can be modified to generate analogs with different steric and electronic properties.
Ether Cleavage: The most fundamental modification of the isopropoxy group is its cleavage to reveal the parent phenolic group. This transformation is typically achieved by treating the ether with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com Lewis acids, for instance, aluminum trichloride (B1173362) (AlCl₃), are also effective for the selective cleavage of aryl isopropyl ethers. acs.org The product of this reaction, 2-(2-hydroxyphenyl)acetic acid, serves as a key intermediate for further derivatization.
Introduction of Substituents on the Phenyl Ring
The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. youtube.commasterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents—the ortho-isopropoxy group and the ortho-acetic acid side chain—play a critical role in determining the position of new substituents. The isopropoxy group is an activating, ortho-, para-director, while the acetic acid moiety is a deactivating, meta-director relative to its point of attachment (but directs ortho/para to the ring position it occupies). The interplay of these effects generally directs incoming electrophiles to positions 3, 5, and potentially 4.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as FeBr₃ or AlCl₃.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction allows for the subsequent reduction of the ketone to an alkyl group.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com
Synthesis of Heterocyclic Analogues Incorporating the Phenylacetic Acid Core
For more profound structural modifications, the phenyl ring can be replaced by a heterocyclic ring system, creating bioisosteres that may possess unique physicochemical properties. researchgate.net The synthesis of such analogs is a common strategy in medicinal chemistry to explore novel chemical space. inventivapharma.com
Several synthetic strategies can be envisioned:
De Novo Synthesis: Building the entire molecule from heterocyclic precursors. For example, starting with a substituted thiophene, furan, or pyridine (B92270) that already contains functional groups amenable to the introduction of an acetic acid side chain. This can be accomplished through reactions like the Suzuki coupling of a heterocyclic boronic acid with a suitable acetic acid synthon. inventivapharma.com
Ring Formation from Acyclic Precursors: Constructing a heterocyclic ring from a functionalized acyclic precursor that contains the core elements of the acetic acid side chain.
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid itself can be replaced with acidic heterocyclic groups like tetrazole or hydroxamic acid, which are known to mimic its function while altering properties like lipophilicity and metabolic stability. researchgate.netacs.org
Structure-Property Relationship Studies of this compound Derivatives (excluding biological efficacy)
The systematic derivatization of this compound allows for a detailed investigation into how specific structural changes influence its physicochemical properties. These relationships are fundamental to understanding the behavior of the molecules in various chemical and physical environments.
Acidity (pKa): The acidity of the carboxylic acid group is highly sensitive to the electronic nature of substituents on the phenyl ring.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups increase the acidity (lower the pKa) by stabilizing the carboxylate anion through inductive and/or resonance effects.
Electron-Donating Groups (EDGs): Substituents like alkyl or additional alkoxy groups decrease the acidity (raise the pKa) by destabilizing the anion.
Derivatization: Conversion of the carboxylic acid to a non-acidic ester or amide removes this property entirely.
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its solubility and permeability. solubilityofthings.com
Carboxylic Acid Derivatives: Converting the polar carboxylic acid (which can be ionized) to a less polar ester or amide significantly increases lipophilicity.
Phenyl Ring Substituents: Adding non-polar groups like halogens or alkyl chains increases LogP. Conversely, adding polar groups like hydroxyl or amino functions would decrease LogP.
Isopropoxy Modification: Cleaving the isopropoxy group to a hydroxyl group would decrease lipophilicity, while replacing it with a larger, more hydrophobic alkoxy group (e.g., butoxy) would increase it.
Solubility: Aqueous solubility is generally inversely related to lipophilicity. researchgate.net The parent acid has limited water solubility but is soluble in organic solvents. solubilityofthings.comchembk.com
The sodium or potassium salt of the carboxylic acid would be significantly more water-soluble.
Ester and amide derivatives, being more lipophilic, would exhibit lower aqueous solubility compared to the parent acid.
Introducing polar substituents on the phenyl ring would enhance water solubility, while non-polar substituents would decrease it.
The following tables provide a predictive overview of these structure-property relationships.
Table 1: Predicted Physicochemical Properties of Phenyl Ring-Substituted Derivatives
| Derivative (Substituent at C5) | Substituent Type | Predicted pKa Change | Predicted LogP Change |
| 5-Nitro | Electron-Withdrawing | Decrease (More Acidic) | Slight Increase |
| 5-Chloro | Electron-Withdrawing | Decrease (More Acidic) | Significant Increase |
| 5-Methyl | Electron-Donating | Slight Increase (Less Acidic) | Significant Increase |
| 5-Hydroxy | Electron-Donating | Slight Increase (Less Acidic) | Decrease |
Table 2: Predicted Physicochemical Properties of Functional Group Derivatives
| Derivative | Functional Group | Acidity | Predicted LogP Change | Predicted Aqueous Solubility Change |
| Methyl Ester | Ester | Neutral | Increase | Decrease |
| Ethylamide | Amide | Neutral | Increase | Decrease |
| Acid Chloride | Acid Chloride | N/A (Reactive) | Increase | Decrease (Reactive) |
| Phenol (B47542) (Cleaved Ether) | Phenol | Weakly Acidic | Decrease | Increase |
Role of 2 2 Propan 2 Yloxy Phenyl Acetic Acid As a Precursor or Intermediate in Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
While specific examples detailing the use of 2-[2-(Propan-2-yloxy)phenyl]acetic acid in the total synthesis of complex natural products or pharmaceuticals are not readily found, its structure suggests potential applications as a versatile building block. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, which are fundamental transformations in the construction of more elaborate molecular architectures.
The phenylacetic acid framework is a common motif in many biologically active molecules. For instance, related phenylacetic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents, where the ortho-isopropoxy group could influence the molecule's conformational properties and biological activity.
Application in the Formation of Polymeric Materials
The structure of this compound allows for its potential incorporation into polymeric chains through various polymerization techniques. The carboxylic acid functional group can participate in step-growth polymerization, such as polycondensation reactions, with diols or diamines to form polyesters and polyamides, respectively.
The resulting polymers would feature a pendant phenyl group with an isopropoxy substituent at the ortho position. This side chain could impart specific properties to the material, such as altered solubility, thermal stability, and mechanical characteristics. For example, the bulky isopropoxy group might influence the polymer's glass transition temperature and crystallinity. However, specific research documenting the synthesis and characterization of polymers derived from this particular monomer is not currently available.
Role in Supramolecular Chemistry and Advanced Materials Science
In the realm of supramolecular chemistry, the carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures. These structures can range from simple dimers to more complex one-, two-, or three-dimensional networks.
The presence of the aromatic ring and the isopropoxy group could further contribute to the stability and architecture of these assemblies through π-π stacking and van der Waals interactions. While the potential for this molecule to act as a building block in the design of liquid crystals, molecular gels, or porous organic frameworks is evident from its structure, specific studies demonstrating these applications have not been reported.
Involvement in Cascade Reactions and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis for the efficient construction of complex molecules in a single operation. Phenylacetic acid derivatives can, in principle, participate in such reactions. The carboxylic acid can act as a nucleophile or an acidic catalyst, while the α-methylene group can be functionalized under various reaction conditions.
For example, in a multicomponent reaction, this compound could potentially combine with an aldehyde and an amine or isocyanide to generate more complex products. The specific steric and electronic properties conferred by the ortho-isopropoxy group could influence the regioselectivity and stereoselectivity of such transformations. Despite these possibilities, there is a lack of documented examples of this compound being employed in cascade or multicomponent reactions in the available literature.
Biochemical and Biophysical Interactions of 2 2 Propan 2 Yloxy Phenyl Acetic Acid Non Clinical, Mechanistic Focus
Investigation of Molecular Binding Mechanisms with Purified Proteins and Enzymes In Vitro
The binding of small molecules to plasma proteins is a critical determinant of their distribution and availability. Human Serum Albumin (HSA) is the most abundant protein in human plasma and features multiple binding sites for a variety of ligands, including drugs. mdpi.com Spectroscopic analyses, such as fluorescence and UV-VIS spectroscopy, have been instrumental in characterizing the interaction between ibuprofen (B1674241) and HSA. nih.gov
Studies have shown that ibuprofen binds to HSA, with evidence suggesting that tyrosyl residues are primarily involved in the formation of the ibuprofen-HSA complex. nih.gov The binding affinity can be influenced by temperature and pH. nih.gov For instance, at a temperature of 310 K, significant changes in the absorbance of HSA are observed upon the addition of ibuprofen, indicating a strong interaction. mdpi.com
Ibuprofen is known to bind to multiple sites on HSA, with the primary binding site located in domain III (specifically, the FA3-FA4 site). nih.gov Secondary binding sites have been identified in domains I and II (FA2 and FA6). nih.gov Computational studies using molecular docking and free energy calculations have corroborated these findings, identifying drug sites DS1 and DS2, as well as fatty acid binding sites FA1, FA2, FA5, and FA6 as potential locations for ibuprofen binding. biorxiv.org These studies also indicate that ibuprofen preferentially binds to albumin in its charged (deprotonated) form. biorxiv.org The presence of fatty acids can influence the binding of ibuprofen to HSA, suggesting a competitive binding scenario that may affect the concentration of the free drug. mdpi.com
Interactive Table: Predicted Binding Sites of Ibuprofen on Human Serum Albumin
| Binding Site | Domain Location | Method of Identification |
|---|---|---|
| DS1 | Multiple | Molecular Docking biorxiv.org |
| DS2 | Multiple | Molecular Docking, Crystallography biorxiv.org |
| FA1 | Domain IB | Molecular Docking biorxiv.org |
| FA2 | Between Domain I and II | Molecular Docking, Allosteric Modulation Studies nih.govbiorxiv.org |
| FA3-FA4 | Domain IIIA | Crystallography, Allosteric Modulation Studies mdpi.comnih.gov |
| FA5 | Multiple | Molecular Docking biorxiv.org |
| FA6 | Domain IIA-IIB | Crystallography, Molecular Docking, Allosteric Modulation Studies mdpi.comnih.govbiorxiv.org |
Enzyme Inhibition or Activation Studies in Cell-Free Systems
The primary mechanism of action for many NSAIDs, including ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While specific inhibitory data for 2-[2-(propan-2-yloxy)phenyl]acetic acid is not available, it is plausible that it exhibits similar inhibitory activity towards COX enzymes due to its structural similarity to ibuprofen.
Furthermore, studies on ibuprofen have investigated its allosteric effects on other enzymes. For example, ibuprofen binding to the secondary sites of heme-albumin can allosterically modulate the enzyme's catalytic properties, specifically its peroxynitrite isomerization and denitrosylation activities. nih.gov This indicates that beyond direct enzyme inhibition, such compounds can have more subtle modulatory roles.
Receptor Interaction Studies Using Recombinant Systems
Direct receptor interaction studies for this compound are not documented in the available literature. Research on its structural analog, ibuprofen, primarily focuses on its enzymatic targets (COX enzymes) and plasma protein binding rather than specific receptor-mediated signaling pathways.
Metabolic Transformations in Isolated Mammalian or Microbial Enzyme Systems In Vitro
The metabolism of xenobiotics is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. helix.com In vitro studies using human liver microsomes and recombinant human P450s have been crucial in elucidating the metabolic pathways of ibuprofen. nih.govnih.gov
The primary metabolic routes for ibuprofen are hydroxylation at the 2- and 3-positions of the isobutyl side chain. nih.govnih.gov The key enzyme responsible for the metabolism of ibuprofen is CYP2C9. helix.comnih.gov While other CYP isoforms such as CYP2C8, CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 can contribute to a lesser extent, particularly at higher concentrations, CYP2C9 is the major player. nih.gov
The stereoselectivity of metabolism has also been investigated. cDNA-expressed CYP2C9 favors the formation of S-2- and S-3-hydroxyibuprofen, whereas CYP2C8 shows a preference for the formation of R-2-hydroxyibuprofen. nih.gov The activity of these enzymes can be inhibited by specific chemical probes. For instance, sulfaphenazole, a known CYP2C9 inhibitor, competitively inhibits the hydroxylation of both enantiomers of ibuprofen. nih.gov
Given the structural similarities, it is highly probable that this compound is also a substrate for CYP2C9 and potentially other CYP isoforms, undergoing oxidative metabolism.
Interactive Table: In Vitro Metabolism of Ibuprofen by Cytochrome P450 Enzymes
| Enzyme | Role in Ibuprofen Metabolism | Kinetic Parameters (for S-ibuprofen, High Affinity) | Inhibitors |
|---|---|---|---|
| CYP2C9 | Major metabolizing enzyme helix.comnih.gov | 2-hydroxylation: Vmax = 566 ± 213 pmol/min/mg, Km = 38 ± 13 µM; 3-hydroxylation: Vmax = 892 ± 630 pmol/min/mg, Km = 21 ± 6 µM nih.gov | Sulfaphenazole nih.gov |
| CYP2C8 | Minor role in hydroxylation nih.gov | Favors R-2-hydroxyibuprofen formation nih.gov | Montelukast nih.gov |
| CYP3A4 | Contributes at higher concentrations nih.gov | - | - |
| CYP2C19 | Contributes at higher concentrations nih.gov | - | - |
| CYP2D6 | Contributes at higher concentrations nih.gov | - | - |
| CYP2E1 | Contributes at higher concentrations nih.gov | - | - |
| CYP2B6 | Contributes at higher concentrations nih.gov | - | - |
Application as a Chemical Probe for Mechanistic Biological Studies
Due to its well-characterized interactions, ibuprofen is used as a chemical probe in various biological studies. For instance, its known binding to specific sites on HSA allows it to be used as a displacer to study the binding of other molecules, such as protein-bound uremic toxins. mdpi.com By competing for albumin-binding sites, ibuprofen can increase the free fraction of these toxins, which has implications for their dialytic removal. mdpi.com
Given its presumed similar binding characteristics, this compound could potentially be utilized in a similar fashion as a chemical probe to investigate protein binding phenomena and competitive displacement mechanisms in vitro. However, without direct experimental validation, this remains a theoretical application.
Emerging Research Directions and Future Perspectives for 2 2 Propan 2 Yloxy Phenyl Acetic Acid Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The confluence of artificial intelligence (AI) and chemistry is revolutionizing how researchers discover and develop new molecules. nih.gov For 2-[2-(Propan-2-yloxy)phenyl]acetic acid, AI and machine learning (ML) present powerful tools to predict its properties and guide its synthetic exploration, potentially accelerating its path to application. nih.govtechnologynetworks.com
Future research can leverage computational models to build a comprehensive in-silico profile of the compound. Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other anti-inflammatory agents like amfenac (B1665970) and naproxen (B1676952) derivatives, could be developed to predict the potential biological activity of this compound. nih.govnih.gov These models correlate molecular descriptors—such as electronic, steric, and hydrophobic parameters—with biological activity. nih.gov For instance, studies on similar NSAIDs have shown that parameters like the pi-electron density of aromatic rings can be significant for anti-inflammatory action. nih.gov By applying similar methodologies, researchers could screen virtual libraries of derivatives of this compound to identify candidates with enhanced potency or novel biological targets. zsmu.edu.ua
Furthermore, ML algorithms can predict physicochemical properties, reaction outcomes, and synthetic pathways. combinatorialpress.com By training models on existing databases of chemical reactions, AI can suggest novel, efficient routes for synthesizing the target compound and its derivatives, potentially uncovering more sustainable or cost-effective methods. nih.gov Computer algorithms are now capable of searching through billions of molecules to identify promising drug candidates, a strategy that could be applied to find molecules that bind to specific protein targets. technologynetworks.com
Table 1: Potential AI and Machine Learning Applications
| Research Area | AI/ML Technique | Projected Outcome | Relevant Analogs Studied |
|---|---|---|---|
| Biological Activity Prediction | QSAR Modeling, Deep Learning | Identification of potential anti-inflammatory, analgesic, or other therapeutic properties. nih.govzsmu.edu.ua | Amfenac, Naproxen Derivatives nih.govnih.gov |
| Property Prediction | Linear Regression Models, Graph-based Neural Networks | Estimation of physicochemical properties (e.g., solubility, logP, pKa) and toxicity profiles. combinatorialpress.com | Various NSAIDs combinatorialpress.com |
| Synthesis Planning | Retrosynthesis Algorithms | Design of novel and efficient synthetic routes to the compound and its derivatives. | General Phenylacetic Acids nih.gov |
| Conformational Analysis | Quantum-Mechanical Methods (AM1, MNDO) | Prediction of low-energy conformations and understanding of steric influence on receptor binding. nih.gov | Amfenac nih.gov |
Novel Applications in Catalyst Design and Sustainable Chemistry
The principles of green chemistry increasingly guide the synthesis and application of chemical compounds. Future research on this compound should focus on sustainable synthetic methods and its potential application as a novel catalyst or ligand.
Traditional synthetic routes, such as the Williamson ether synthesis, often require harsh conditions and produce significant waste. google.com Emerging research focuses on greener alternatives. For instance, catalytic methods for ether synthesis using weak alkylating agents at high temperatures are being explored to reduce salt production. acs.org Another promising avenue is the one-step synthesis of phenylacetic acid from toluene (B28343) and CO2 in water microdroplets, a catalyst-free method that proceeds in microseconds. acs.org Adapting such innovative, atom-economical processes for the industrial-scale production of this compound represents a significant future challenge. Similarly, nickel-catalyzed direct amidation of phenylacetic acids offers a green route to amide derivatives, which could be applied to this compound to create libraries of new molecules with minimal waste. nih.gov
Beyond its synthesis, the structure of this compound makes it an intriguing candidate as a ligand in organometallic catalysis. The carboxylic acid group can coordinate to metal centers, while the bulky ortho-isopropoxy group can provide steric hindrance to control the selectivity of catalytic transformations. This is analogous to how multifunctional aromatic carboxylic acids are used as versatile building blocks for designing coordination polymers and metal-organic frameworks (MOFs). mdpi.com
Table 2: Green Chemistry and Catalysis Opportunities
| Research Direction | Approach | Potential Advantage |
|---|---|---|
| Sustainable Synthesis | Microdroplet-based reaction of 2-isopropoxytoluene with CO2. acs.org | Catalyst-free, rapid reaction, high atom economy. |
| Green Derivatization | Nickel-catalyzed direct amidation with various amines. nih.gov | Avoids activating agents, water as the only byproduct. |
| Catalyst Development | Use as a ligand for transition metals (e.g., Rhodium, Palladium). | Steric control from the ortho-isopropoxy group could enhance enantioselectivity in asymmetric catalysis. |
| Advanced Materials | Incorporation into Metal-Organic Frameworks (MOFs). mdpi.com | The dual functional groups (ether and acid) could lead to frameworks with unique porosity or catalytic sites. |
Exploration in Advanced Functional Materials
The unique combination of a bulky, somewhat lipophilic isopropoxy group and a hydrophilic carboxylic acid moiety makes this compound a compelling building block for advanced functional materials. nih.govresearchgate.net Research in this area could focus on synthesizing polymers and other materials where this compound imparts specific, desirable properties.
Phenolic and carboxylic acid compounds are known building blocks for a wide range of materials, from hydrogels to engineered films. nih.govresearchgate.net By incorporating this compound as a monomer or a functional pendant group in polymerization reactions, materials scientists could create novel polymers. For example, its inclusion in polyester (B1180765) or polyamide chains could influence properties like thermal stability, solubility in organic solvents, and mechanical strength. futuremarketinsights.comacs.org The development of advanced polymer materials often focuses on achieving a balance between mechanical properties and functional adaptability. mdpi.com
Molecularly imprinted polymers (MIPs) are another promising application. MIPs are "plastic antibodies" created by polymerizing functional monomers around a template molecule. The specific structural and electronic features of this compound could make it an excellent template for creating MIPs designed for the selective recognition and separation of related NSAIDs or other phenylacetic acid derivatives from complex mixtures. mdpi.com
Table 3: Potential Roles in Functional Materials
| Material Type | Role of the Compound | Potential Properties/Applications |
|---|---|---|
| Specialty Polymers | Monomer in polyesters or polyamides | Enhanced thermal stability, tailored solubility, modified mechanical properties. acs.org |
| Functional Coatings | Component of self-assembled films | pH-responsive surfaces, controlled release of other molecules. nih.gov |
| Molecularly Imprinted Polymers (MIPs) | Template Molecule | Selective sensors or separation media for related aromatic carboxylic acids. mdpi.com |
| Hydrogels | Cross-linking or functional agent | Biocompatible materials with tunable swelling behavior for drug delivery. researchgate.net |
Uncharted Reactivity and Transformation Pathways for the Compound
While the fundamental reactivity of phenylacetic acids is well-understood, the specific substitution pattern of this compound opens the door to exploring uncharted chemical transformations. Future research could focus on leveraging modern catalytic methods to functionalize the molecule in novel ways.
Photoredox catalysis, which uses visible light to drive chemical reactions, offers a powerful platform for C-H functionalization and carboxylation. acs.orgacs.org Studies have shown that such methods can directly convert C(sp3)–H bonds to carboxylic acid derivatives under mild conditions. acs.org Applying these techniques to this compound or its precursors could enable the introduction of further functionality onto the molecule. For instance, photocatalytic activation of the carboxylic acid itself can generate carboxy radicals, which can then participate in novel C-C or C-heteroatom bond formations. hokudai.ac.jp
The interaction between the ortho-ether linkage and the carboxylic acid group could lead to unique intramolecular reactions or regioselectivity under specific conditions. For example, photostimulated reactions of phenylacetic acid dianions with aryl halides have shown that the regiochemistry of arylation is highly dependent on the counterion, leading to either α- or para-substitution. acs.org Investigating similar reactions with this compound could reveal new pathways for synthesizing complex diaryl structures. Furthermore, iodine-catalyzed reactions of carboxylic acids with vinyl ethers present a solvent-free method for esterification, which could be explored for this compound. nih.gov
Table 4: Potential Novel Transformations
| Reaction Type | Catalytic System | Potential Product Class |
|---|---|---|
| Decarboxylative Functionalization | Organic Ketone Photocatalyst (e.g., Xanthone) hokudai.ac.jp | Arylated or alkylated 2-isopropoxybenzene derivatives. |
| Direct C-H Esterification | Cooperative NHC/Photoredox Catalysis acs.org | Introduction of ester groups at benzylic or other activated positions. |
| Photostimulated Arylation | Photostimulation (UV light) with Aryl Halides acs.org | Novel biphenyl (B1667301) or diphenylacetic acid derivatives. |
| Intramolecular Cyclization | Acid or Metal Catalysis | Synthesis of lactones or other heterocyclic structures. |
Addressing Fundamental Questions in Organic and Physical Chemistry through its Study
Beyond its potential applications, this compound serves as an excellent model system for investigating fundamental questions in physical organic chemistry. The steric and electronic influence of the ortho-isopropoxy group on the adjacent acetic acid moiety provides a platform to study intramolecular interactions and their effect on chemical properties.
A key area of investigation is the compound's acidity (pKa). The proximity of the bulky, electron-donating isopropoxy group to the carboxylic acid is expected to influence its acidity compared to unsubstituted phenylacetic acid or its meta- and para-isomers. researchgate.net Precise pKa measurements and computational analysis could quantify the through-space and electronic effects of the ortho-substituent.
Conformational analysis is another fundamental area of interest. nih.gov The rotational barriers around the phenyl-CH2 and O-isopropyl bonds will determine the molecule's preferred three-dimensional shape. Understanding these conformational preferences is crucial, as it dictates how the molecule interacts with biological receptors or organizes itself in crystalline structures. nih.gov Techniques such as variable-temperature NMR spectroscopy and X-ray crystallography, combined with quantum-mechanical calculations, can provide a detailed picture of its conformational landscape. These studies would contribute to a broader understanding of non-covalent interactions and steric effects in substituted aromatic systems.
Table 5: Key Physical and Chemical Parameters for Future Study
| Parameter | Experimental Method | Computational Method | Scientific Question Addressed |
|---|---|---|---|
| Acidity (pKa) | Potentiometric Titration, UV-Vis Spectrophotometry | Density Functional Theory (DFT) Calculations | Quantifying the electronic and steric effect of the ortho-isopropoxy group on acidity. researchgate.net |
| Conformational Isomers | Variable-Temperature NMR, X-ray Crystallography | Molecular Mechanics, AM1/MNDO Semi-empirical Methods nih.gov | Determining the preferred spatial arrangement and rotational energy barriers. |
| Crystal Packing | Single-Crystal X-ray Diffraction | Crystal Structure Prediction | Understanding intermolecular forces (e.g., hydrogen bonding, π-stacking) in the solid state. |
| Bond Dissociation Energies | Photoacoustic Calorimetry | DFT, Ab initio calculations | Assessing the strength of C-H and O-H bonds for predicting reactivity in radical reactions. |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[2-(Propan-2-yloxy)phenyl]acetic acid?
The synthesis typically involves esterification of 2-hydroxyphenylacetic acid with isopropyl bromide under alkaline conditions. Friedel-Crafts alkylation is an alternative but requires careful control of regioselectivity due to the aromatic substituent's directing effects. Structural confirmation via NMR and high-resolution mass spectrometry (HRMS) is critical, as demonstrated for analogous phenylacetic acid derivatives .
Q. Which crystallographic techniques are suitable for determining the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. The process involves growing high-quality crystals, collecting diffraction data, and refining the structure with bond-length and angle constraints. SHELX's robustness in handling twinned data and high-resolution structures ensures precise stereochemical analysis .
Q. What analytical methods are recommended for assessing purity and stability?
Reverse-phase HPLC with UV detection () using C18 columns provides quantitative purity analysis. Stability studies should combine thermal gravimetric analysis (TGA) and NMR monitoring of degradation products over 30 days at 40°C/75% RH, referencing protocols from PubChem data on structurally related acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biodegradation pathways of related phenylacetic acid derivatives?
Comparative studies using isotopically labeled substrates and mutant microbial strains can differentiate parallel pathways. For example, Rhodococcus ruber metabolizes diclofenac via C-4' or C-5 hydroxylation, as shown by LC-MS/MS analysis of intermediate metabolites. Pathway dominance depends on enzyme specificity and redox conditions .
Q. What computational strategies predict protein-binding interactions of this compound?
Molecular docking simulations (AutoDock Vina or Schrödinger Suite) parameterized with DFT-optimized ligand geometries predict binding affinities. Validation through isothermal titration calorimetry (ITC) and site-directed mutagenesis is essential, as demonstrated in PPARγ ligand studies involving tetrazole derivatives .
Q. How does the isopropoxy substituent's electronic configuration influence reactivity in nucleophilic environments?
The electron-donating isopropoxy group activates the aromatic ring toward electrophilic substitution at the para position, while steric hindrance limits accessibility. Hammett values and FMO analysis via Gaussian calculations quantify these effects, as seen in substituted benzeneacetic acid studies .
Q. What experimental approaches elucidate the compound's role in microbial quorum sensing inhibition?
Lux reporter assays in Vibrio harveyi, coupled with RT-qPCR analysis of luxR gene expression, quantify quorum quenching activity. Structure-activity relationship (SAR) studies should vary alkoxy substituents while monitoring biofilm formation via crystal violet assays, as applied to phenolic acid derivatives .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
Adhere to OSHA standards (29 CFR 1910.1020) for PPE: nitrile gloves, chemical goggles, and fume hood use during weighing. Implement emergency showers and eyewash stations per NIOSH guidelines, with regular airborne concentration monitoring via GC-MS .
Notes
- Data Contradictions : Discrepancies in biodegradation pathways (e.g., hydroxylation positions) require cross-validation using isotopic labeling and mutant strains .
- Methodological Rigor : Always validate computational docking predictions with experimental binding assays (e.g., ITC) to account for solvation effects and protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
